molecular formula C18H21N7O2 B2995868 3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923259-57-8

3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2995868
CAS No.: 923259-57-8
M. Wt: 367.413
InChI Key: CLMWABURKFMPHT-UHFFFAOYSA-N
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Description

3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality 3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-anilinoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-12-11-24-14-15(22(2)18(27)23(3)16(14)26)20-17(24)25(21-12)10-9-19-13-7-5-4-6-8-13/h4-8,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWABURKFMPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. Typically, the synthesis includes the formation of the triazine ring followed by modifications to introduce the phenylaminoethyl group. The synthesis pathway is crucial for determining the biological activity and efficacy of the resulting compound.

Antioxidant Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antioxidant properties. For instance, studies have shown that certain triazole derivatives demonstrate moderate to high antioxidant activity in DPPH and FRAP assays. The SC50 values for some compounds were as low as 0.01 mg/mL, indicating potent radical scavenging capabilities comparable to standard antioxidants .

Antiviral Activity

The compound has been evaluated for its antiviral properties against various strains of viruses. In particular, derivatives containing similar structural motifs were tested against influenza A virus (PR8 strain). The results indicated that certain compounds significantly reduced viral replication and hemagglutinin expression in infected cells. Compounds with selective index (SI) values greater than 1.5 showed promise in inhibiting viral release .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of related triazole compounds. In vitro tests on RAW264.7 macrophages revealed that these compounds could inhibit nitric oxide (NO) production in a dose-dependent manner. The IC50 values suggested moderate anti-inflammatory effects which could be attributed to their ability to modulate inflammatory pathways .

The biological activities of 3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione are believed to stem from its interaction with various biological targets:

  • Antioxidant Mechanism : The compound likely acts by scavenging free radicals and reducing oxidative stress.
  • Antiviral Mechanism : It may interfere with viral replication processes by inhibiting viral protein synthesis or altering cellular pathways necessary for viral life cycles.
  • Anti-inflammatory Mechanism : The modulation of NO production suggests an influence on inflammatory mediators and pathways.

Case Study 1: Antioxidant Properties

A study conducted on a series of triazole derivatives found that those with specific substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The structure-activity relationship (SAR) highlighted the importance of functional groups in enhancing radical scavenging abilities.

Case Study 2: Antiviral Efficacy

In vitro experiments demonstrated that selected derivatives effectively reduced viral load in A549 cells infected with influenza virus. The compounds were tested at varying concentrations (100-200 mg/mL), showing a dose-dependent response in reducing hemagglutinin expression and viral particle release.

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